N-(6-((3-chlorobenzyl)thio)pyridazin-3-yl)acetamide
Description
Properties
IUPAC Name |
N-[6-[(3-chlorophenyl)methylsulfanyl]pyridazin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3OS/c1-9(18)15-12-5-6-13(17-16-12)19-8-10-3-2-4-11(14)7-10/h2-7H,8H2,1H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVBQFBVJYHKTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)SCC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(6-((3-chlorobenzyl)thio)pyridazin-3-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyridazine core, which can be achieved through various methods such as cyclization of appropriate precursors.
Thioether Formation: The 3-chlorobenzylthio group is introduced by reacting the pyridazine core with 3-chlorobenzylthiol under suitable conditions, often in the presence of a base.
Acetamide Introduction:
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable processes to ensure cost-effectiveness.
Chemical Reactions Analysis
N-(6-((3-chlorobenzyl)thio)pyridazin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the acetamide group, yielding the corresponding amine.
Substitution: The chlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles under appropriate temperature and solvent conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for further investigation in enzyme inhibition studies.
Medicine: Pyridazine derivatives, including this compound, have been explored for their potential therapeutic effects, such as anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(6-((3-chlorobenzyl)thio)pyridazin-3-yl)acetamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved depend on the specific biological context and require further investigation through experimental studies.
Comparison with Similar Compounds
Key Observations:
Core Heterocycle: The pyridazine core in the target compound offers distinct electronic properties compared to the quinoline-indole system in the patent compound . Pyridazine’s dual adjacent nitrogen atoms may enhance hydrogen-bonding capacity, whereas quinoline’s larger aromatic system facilitates π-π stacking in protein binding pockets. Industrial acetamide derivatives () lack a defined heterocyclic core, focusing instead on polymerizable or fluorinated side chains.
Substituent Profiles: The 3-chlorobenzyl group is shared between the target and patent compounds but differs in connectivity: the target compound uses a thioether linkage, while the patent compound attaches it via an indole-amino group . The thioether may confer metabolic instability (via oxidation to sulfoxides/sulfones), whereas the indole-amino linkage could enhance target affinity through hydrogen bonding. The patent compound’s cyano (-CN) and tetrahydrofuran-oxy groups improve electronic withdrawal and solubility, respectively, which are absent in the simpler target compound.
Functional Group Implications :
Mechanistic Insights:
- The target compound’s pyridazine-acetamide structure aligns with known kinase inhibitor scaffolds, though its simpler design may require optimization for selectivity.
Biological Activity
N-(6-((3-chlorobenzyl)thio)pyridazin-3-yl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Target Enzyme : The primary target of this compound is the α-glucosidase enzyme , which plays a crucial role in carbohydrate digestion. By inhibiting this enzyme, the compound reduces the rate of carbohydrate absorption in the digestive system, potentially aiding in blood sugar management.
Mode of Action : The compound binds to the active site of α-glucosidase, preventing substrate access and thereby inhibiting its enzymatic activity. This interaction is critical for its role in managing glucose levels post-meal.
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activities. For instance, derivatives of pyridazine and thiazole have shown cytotoxic effects against various human cancer cell lines, suggesting that this compound may also interfere with cellular proliferation pathways .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 23 | Breast Carcinoma (T47D) | 1.16 | |
| Compound 23 | Colon Carcinoma (HT-29) | 0.25 | |
| This compound | TBD | TBD |
Enzyme Inhibition
The compound has been identified as an α-glucosidase inhibitor , which is particularly relevant for diabetes management. Inhibition of this enzyme leads to decreased glucose absorption, which has therapeutic implications for controlling postprandial blood sugar levels .
Case Studies
- In Vitro Studies : A study evaluated the α-glucosidase inhibitory potential of various compounds, including this compound. The results showed promising inhibitory activity, indicating potential for further development as an antidiabetic agent .
- Cytotoxicity Tests : In vitro assays demonstrated that structurally similar compounds have exhibited selective cytotoxicity against cancer cells without significant toxicity to normal cells. This selectivity is crucial for therapeutic applications .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-(6-((3-chlorobenzyl)thio)pyridazin-3-yl)acetamide with high purity?
- Methodology : Multi-step synthesis involving nucleophilic substitution and coupling reactions. Key steps include:
- Thioether formation : Reacting 3-chlorobenzyl thiol with a halogenated pyridazin-3-yl precursor under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
- Acetamide introduction : Coupling via EDC/HOBt-mediated amidation .
- Optimization : Monitor intermediates via TLC and purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- 1H/13C NMR : Assign peaks for the pyridazin ring (δ 7.5–8.5 ppm), thioether linkage (δ 3.5–4.5 ppm), and acetamide carbonyl (δ 170–175 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₃H₁₁ClN₄OS requires m/z 306.0372) .
- IR spectroscopy : Validate S–C and C=O stretches (~650 cm⁻¹ and ~1650 cm⁻¹) .
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
- Methodology :
- Solubility : Test in DMSO (primary solvent) and PBS (for aqueous dilution) using UV-Vis spectroscopy .
- Stability : Incubate at 37°C in PBS (pH 7.4) and analyze degradation via HPLC over 24–72 hours .
Advanced Research Questions
Q. How to resolve contradictory biological activity data across studies (e.g., varying IC₅₀ values in kinase inhibition assays)?
- Methodology :
- Standardize assay conditions : Control pH, temperature, and ATP concentration .
- Orthogonal validation : Use SPR (surface plasmon resonance) to measure binding kinetics and ITC (isothermal titration calorimetry) to confirm enthalpy-driven interactions .
- Structural analogs : Compare activity with derivatives lacking the 3-chlorobenzyl group to isolate pharmacophore contributions .
Q. What computational approaches are effective for predicting ADMET properties?
- Methodology :
- In silico tools : Use SwissADME for bioavailability radar plots and ProTox-II for toxicity predictions (e.g., hepatotoxicity risk) .
- Molecular docking : Target enzymes like EGFR or PARP using AutoDock Vina; prioritize poses with ΔG < -8 kcal/mol .
Q. How to optimize reaction conditions for regioselective functionalization of the pyridazin ring?
- Methodology :
- Electrophilic substitution : Use HNO₃/H₂SO₄ for nitration at the 4-position, validated by DFT calculations (B3LYP/6-31G*) .
- Protecting groups : Temporarily block the acetamide with Boc anhydride to direct reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
